molecular formula C10H10N2O B14801935 5-Amino-1-methyl-1H-indole-2-carbaldehyde

5-Amino-1-methyl-1H-indole-2-carbaldehyde

Cat. No.: B14801935
M. Wt: 174.20 g/mol
InChI Key: LGRFFLYCUOUVDI-UHFFFAOYSA-N
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Description

5-Amino-1-methyl-1H-indole-2-carbaldehyde is a heterocyclic compound that belongs to the indole family Indoles are significant due to their presence in various natural products and pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-1-methyl-1H-indole-2-carbaldehyde can be achieved through several methods. One common approach involves the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions to form the indole ring . Another method includes the use of N,N-dimethylmethylene ammonium chloride in acetic acid to install the gramine side chain .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Amino-1-methyl-1H-indole-2-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include carboxylic acids, alcohols, and various substituted indole derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

5-Amino-1-methyl-1H-indole-2-carbaldehyde has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Amino-1-methyl-1H-indole-2-carbaldehyde involves its interaction with specific molecular targets and pathways. The indole ring system allows it to bind to various receptors and enzymes, modulating their activity. This interaction can lead to the inhibition or activation of specific biological pathways, resulting in therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • Indole-3-carbaldehyde
  • 1-Methyl-1H-indole-2-carbaldehyde
  • 5-Fluoro-1H-indole-2-carbaldehyde

Uniqueness

5-Amino-1-methyl-1H-indole-2-carbaldehyde is unique due to the presence of both an amino group and a methyl group on the indole ring. This structural feature enhances its reactivity and potential for forming diverse derivatives compared to other similar compounds .

Properties

Molecular Formula

C10H10N2O

Molecular Weight

174.20 g/mol

IUPAC Name

5-amino-1-methylindole-2-carbaldehyde

InChI

InChI=1S/C10H10N2O/c1-12-9(6-13)5-7-4-8(11)2-3-10(7)12/h2-6H,11H2,1H3

InChI Key

LGRFFLYCUOUVDI-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=C(C=C2)N)C=C1C=O

Origin of Product

United States

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